
N-Cyclopropylformamide spectroscopic data (1H
NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Cyclopropylformamide

Cat. No.: B143999 Get Quote

Spectroscopic Profile of N-
Cyclopropylformamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Cyclopropylformamide. Due to the limited availability of publicly accessible, experimentally-

derived spectra for this specific compound, the data presented herein is a predicted profile

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a reference

for the anticipated spectroscopic characteristics of N-Cyclopropylformamide, aiding in its

identification and characterization in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-
Cyclopropylformamide. These values are derived from typical ranges for the functional

groups present in the molecule, namely a cyclopropyl ring and a secondary amide.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for N-
Cyclopropylformamide.
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-1 (CH) 2.6 - 2.8 m -

H-2, H-2' (CH₂) 0.6 - 0.8 m -

H-3, H-3' (CH₂) 0.4 - 0.6 m -

H-4 (NH) 7.5 - 8.5 br s -

H-5 (CHO) 8.0 - 8.2 s -

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent,

concentration, and temperature.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Cyclopropylformamide.

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (CH) 22 - 26

C-2, C-3 (CH₂) 5 - 10

C-4 (C=O) 160 - 165

Predicted IR Data
Table 3: Predicted Infrared Absorption Frequencies for N-Cyclopropylformamide.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

N-H Stretch 3250 - 3400 Medium, sharp

C-H Stretch (cyclopropyl) 3000 - 3100 Medium

C=O Stretch (Amide I) 1640 - 1680 Strong

N-H Bend (Amide II) 1515 - 1570 Strong

C-N Stretch 1200 - 1300 Medium

Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for N-Cyclopropylformamide.

Ion Predicted m/z Description

[M]⁺ 85 Molecular Ion

[M-CHO]⁺ 56 Loss of the formyl group

[C₃H₅N]⁺ 55 Cyclopropylamine fragment

[C₃H₅]⁺ 41 Cyclopropyl fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. Specific parameters may need to be optimized based on the instrumentation

and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy A sample of N-Cyclopropylformamide (typically 5-10 mg) is

dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A

standard one-pulse sequence is used. The spectral width is set to cover the expected range of

proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired
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to obtain a good signal-to-noise ratio. The data is then processed with Fourier transformation,

phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or

an internal standard (e.g., TMS at 0 ppm).

2.1.2. ¹³C NMR Spectroscopy A more concentrated sample of N-Cyclopropylformamide
(typically 20-50 mg) is dissolved in approximately 0.6 mL of a deuterated solvent. The spectrum

is recorded on the same NMR spectrometer as the ¹H NMR. A proton-decoupled pulse

sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width

is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number

of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. A

relaxation delay of 1-2 seconds is used to ensure proper signal integration for all carbon

environments.

Infrared (IR) Spectroscopy
For a liquid sample, a drop of neat N-Cyclopropylformamide is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr

pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the

mixture into a translucent disk. The spectrum is recorded using a Fourier-transform infrared

(FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded and automatically subtracted from the sample spectrum. The spectrum is typically

scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
A dilute solution of N-Cyclopropylformamide is introduced into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization

(EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70

eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by

their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass

spectrum shows the relative abundance of each ion.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like N-Cyclopropylformamide.
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General Spectroscopic Analysis Workflow
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Caption: General Spectroscopic Analysis Workflow.

To cite this document: BenchChem. [N-Cyclopropylformamide spectroscopic data (1H NMR,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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